molecular formula C17H14F3N3O4S B2960923 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate CAS No. 1396717-88-6

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Cat. No.: B2960923
CAS No.: 1396717-88-6
M. Wt: 413.37
InChI Key: DZJNCXGHHQTWNU-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a useful research compound. Its molecular formula is C17H14F3N3O4S and its molecular weight is 413.37. The purity is usually 95%.
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Biological Activity

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group, azetidine ring, and dioxopyrrolidine moiety contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N4O2SC_{17}H_{15}F_3N_4O_2S, with a molecular weight of approximately 428.45 g/mol. The compound's structure is characterized by the following components:

  • Trifluoromethyl group : Enhances lipophilicity and membrane permeability.
  • Azetidine ring : Contributes to stability and biological activity.
  • Dioxopyrrolidine moiety : Potentially involved in interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial properties : Compounds containing azetidinone and thiadiazole structures have shown significant antimicrobial activity against various pathogens.
  • Anticancer effects : The interaction of the compound with heat shock protein 90 (HSP90) has been explored, as HSP90 inhibitors are known to induce apoptosis in cancer cells by disrupting protein folding and stability.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-Fluorobenzothiazol-2-yl)azetidinFluorobenzothiazole moietyModerate antimicrobial activityLacks trifluoromethyl group
4-MethylthiadiazoleSimple thiadiazole structureAntimicrobial propertiesNo azetidine ring
2-(Trifluoromethyl)-1,3-benzothiazoleTrifluoromethyl group presentAntioxidant activityNo azetidine or carboxylate functionality
1-(Benzo[d]thiazol-2-yl)azetidinSimilar azetidine structureLimited biological studies availableAbsence of trifluoromethyl and carboxylate groups

The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the benzo[d]thiazole ring may modulate enzyme activity or receptor interactions. The azetidine ring contributes to the compound's overall stability, and the dioxopyrrolidine moiety may facilitate interactions with nicotinic receptors or other biological targets.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : Research has shown that compounds with HSP90 inhibitory properties can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, derivatives of geldanamycin have demonstrated significant antitumor effects in preclinical models by degrading client proteins involved in tumor growth .
  • Antimicrobial Studies : A study on azetidinone derivatives revealed their effectiveness against multidrug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S/c18-17(19,20)10-2-1-3-11-15(10)21-16(28-11)22-6-9(7-22)27-14(26)8-23-12(24)4-5-13(23)25/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNCXGHHQTWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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